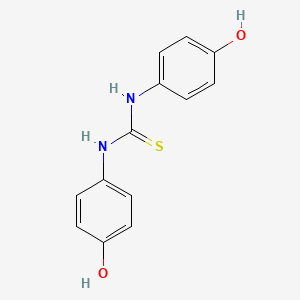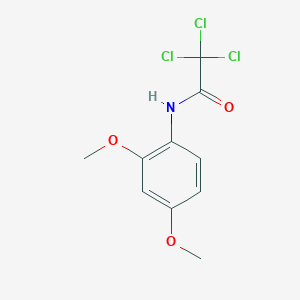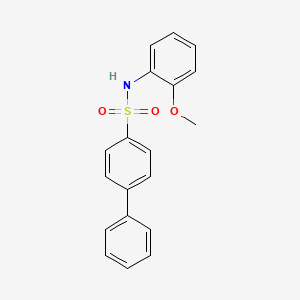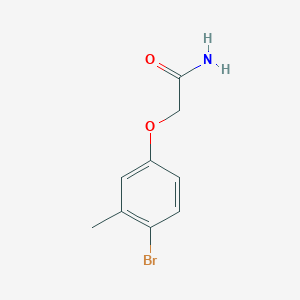
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H13N3O. It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .
Physical And Chemical Properties Analysis
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H13N3O. It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .Aplicaciones Científicas De Investigación
Allosteric Activators of Human Glucokinase
N-benzimidazol-2yl benzamide analogues, including N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide, have been synthesized and assessed for their ability to activate human glucokinase (GK). This enzyme plays a crucial role in glucose metabolism, and its activation can have significant hypoglycemic effects, making it a potential target for the treatment of type-2 diabetes (T2D). The compounds were found to increase the catalytic action of GK, suggesting their potential as therapeutic agents for T2D .
Anticancer Activity
N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide derivatives, which are structurally similar to N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide, have been synthesized and evaluated for their anticancer activity. These compounds were tested against MCF-7 cell lines using the MTT assay, and some of them exhibited promising results. This suggests that N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide could also have potential anticancer applications .
Molecular Docking Studies
Molecular docking studies have been conducted with N-benzimidazol-2yl benzamide analogues to predict their bonding interactions with the residues in the allosteric site of GK protein. These studies can provide valuable insights into the mechanism of action of these compounds and can guide the design of more effective therapeutic agents .
X-Ray Crystal Structure Analysis
Benzimidazole derivatives, including those similar to N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide, have been subjected to X-ray crystal structure analysis. This analysis can provide detailed information about the molecular structure of these compounds, which can be useful in understanding their properties and potential applications .
Mecanismo De Acción
Target of Action
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is a derivative of benzimidazole . Benzimidazole derivatives are known to have a broad range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects . The primary targets of these compounds are often proteins or enzymes that play crucial roles in the biological pathways of organisms .
Mode of Action
The mode of action of benzimidazole derivatives is often through the inhibition of key enzymes or proteins. For instance, some benzimidazole derivatives work by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This can lead to cell death, making these compounds effective against various types of cells, including cancer cells and microbial cells .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives depend on their specific targets. For example, if the target is a key enzyme in a metabolic pathway, the inhibition of this enzyme can disrupt the entire pathway, leading to a variety of downstream effects . These effects can include the disruption of cell division, as mentioned above, or the inhibition of other cellular processes, depending on the specific target and pathway involved .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . For instance, some benzimidazole derivatives are well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted . These properties can significantly impact the bioavailability of the compound and its effectiveness as a drug .
Result of Action
The result of the action of benzimidazole derivatives can include a variety of molecular and cellular effects, depending on their specific targets and mode of action . These effects can include the inhibition of cell division, the induction of cell death, or the disruption of other cellular processes . These effects can make benzimidazole derivatives effective against a variety of diseases, including infections, cancers, and parasitic diseases .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, some benzimidazole derivatives may be more effective or stable in acidic environments, while others may be more effective or stable in neutral or alkaline environments . Understanding these factors can be important for optimizing the use of these compounds as drugs .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECGJVBSOUGXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)


![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)